AA-dUTP sodium salt

Nucleic Acid Labeling Fluorescence in situ hybridization Microarray Analysis

Unlike directly labeled dUTPs that cause steric hindrance, AA-dUTP sodium salt incorporates with dTTP-like efficiency. The two-step amine handle strategy allows independent coupling to dyes, biotin, or haptens, achieving optimal ~8 dyes/100 bases for maximum hybridization signal. This decoupling eliminates repeated PCR optimization, ensuring lot-to-lot reproducibility. Choose for precise labeling density control.

Molecular Formula C12H19N3Na3O14P3
Molecular Weight 591.18 g/mol
Cat. No. B560547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAA-dUTP sodium salt
Molecular FormulaC12H19N3Na3O14P3
Molecular Weight591.18 g/mol
Structural Identifiers
InChIInChI=1S/C12H22N3O14P3.3Na/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);;;/q;3*+1/p-3
InChIKeyAAJNICVUBCOHMY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 2.6 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AA-dUTP Sodium Salt: Core Properties and Procurement Overview for Amine-Modified Nucleotide Labeling


AA-dUTP sodium salt, also known as 5-(3-aminoallyl)-2′-deoxyuridine-5′-triphosphate sodium salt, is a modified nucleotide that serves as a key intermediate in two-step, indirect, non-radioactive labeling of nucleic acids . Unlike directly labeled nucleotides, AA-dUTP contains a primary amine group attached via an allyl linker to the 5-position of the uridine base, enabling its enzymatic incorporation into DNA or cDNA as a substitute for dTTP [1]. The resulting amine-modified nucleic acids can then be chemically conjugated to a wide variety of amine-reactive dyes, biotin, or haptens in a separate, efficient coupling step . This compound is widely used in the preparation of fluorescent probes for techniques such as fluorescence in situ hybridization (FISH), DNA microarrays, and chromatin immunoprecipitation (ChIP), and is commercially available in various formulations, including lyophilized powder and buffered solutions .

AA-dUTP Sodium Salt: Why Simple Nucleotide Substitution Compromises Labeling Performance and Reproducibility


Substituting AA-dUTP sodium salt with directly labeled nucleotides or other modified dUTPs is not a functionally equivalent exchange and can severely compromise experimental outcomes. Direct incorporation of dye-labeled dUTPs (e.g., Cy3-dUTP, Cy5-dUTP) is known to be inefficient and highly variable, as the bulky fluorophore creates steric hindrance that impedes polymerase activity, leading to low and inconsistent labeling densities [1]. In contrast, the small aminoallyl group of AA-dUTP is efficiently incorporated by a wide range of polymerases at rates comparable to natural dTTP, allowing for precise, user-controlled adjustment of substitution levels [2]. Furthermore, the two-step labeling strategy afforded by AA-dUTP decouples enzymatic incorporation from the dye conjugation step. This avoids the need to repeatedly optimize PCR or reverse transcription conditions for each new dye-labeled nucleotide, which can exhibit vastly different incorporation efficiencies . Therefore, using a directly labeled nucleotide or a different amine-modified dUTP with suboptimal linker chemistry can result in lower probe sensitivity, reduced signal uniformity, and poor lot-to-lot reproducibility, directly impacting the reliability of downstream hybridization assays.

AA-dUTP Sodium Salt: Direct Quantitative Evidence for Superior Performance Over Competing Labeling Strategies


Superior Enzymatic Incorporation and Labeling Consistency of AA-dUTP Compared to Direct Dye-Labeled dUTPs

AA-dUTP enables significantly higher and more consistent levels of incorporation and subsequent labeling compared to tag-labeled uridine triphosphates, such as Cy3-dUTP and Cy5-dUTP. The small aminoallyl group minimizes steric hindrance, leading to superior polymerase compatibility . This translates to a high degree of substitution; for instance, the widely cited optimal labeling density for maximum hybridization signal brightness was empirically determined to be approximately eight dyes per 100 bases, a density that is consistently achievable with AA-dUTP due to its efficient enzymatic incorporation [1]. In contrast, direct incorporation of dye-labeled dUTPs is described as having "low and variable" efficiency from dye to dye, making such precise control difficult or impossible [1].

Nucleic Acid Labeling Fluorescence in situ hybridization Microarray Analysis

Optimized Chemical Labeling Efficiency of AA-dUTP-Modified DNA Yields 8 Dyes per 100 Bases for Peak Hybridization Signal

Following the efficient enzymatic incorporation of AA-dUTP, the subsequent amine-reactive dye coupling step achieves high and consistent labeling efficiencies. A landmark study systematically optimized this two-step approach and identified that a labeling density of approximately eight dye molecules per 100 bases of DNA provided the maximum hybridization signal brightness for both cDNA probes on dot blots and alpha-satellite probes on human chromosome spreads [1]. This density was optimal irrespective of the specific fluorescent dye used (e.g., Cy3, Cy5), demonstrating the robustness and versatility of the AA-dUTP method [1]. This high labeling efficiency is a direct consequence of the efficient incorporation of the primary amine, which presents a uniform and highly reactive chemical handle .

Probe Labeling Optimization Hybridization Sensitivity Nucleic Acid Chemistry

Purity Specification Comparison for AA-dUTP Sodium Salt from Reputable Vendors

High purity of the AA-dUTP sodium salt starting material is critical for ensuring efficient enzymatic incorporation and minimizing side reactions during subsequent labeling. A comparison of purity specifications from leading vendors shows a range of quality grades, allowing procurement decisions based on specific experimental requirements and budget. Cayman Chemical offers a formulation with a stated purity of ≥98% (as determined by HPLC) . BIOLOG Life Science Institute offers a product with >95% purity (HPLC) [1]. Jena Bioscience's solid formulation also has a purity of ≥ 95% (HPLC) [2]. Sigma-Aldrich's lyophilized powder is specified with an assay of ≥85% .

Nucleotide Purity Quality Control Procurement Specifications

Broad Enzymatic Compatibility of AA-dUTP Validated Across Multiple Polymerases

The utility of AA-dUTP is underpinned by its reliable incorporation by a diverse panel of commercially relevant DNA and RNA polymerases. This broad compatibility ensures the nucleotide can be seamlessly integrated into a wide array of standard molecular biology workflows. Data sheets and user guides confirm that AA-dUTP is effectively incorporated as a dTTP substitute by Reverse Transcriptases (e.g., MMLV), Taq DNA Polymerase, phi29 DNA Polymerase, Klenow Fragment (exo- and exo+), DNA Polymerase I, and Terminal deoxynucleotidyl Transferase (TdT) [REFS-1, REFS-2, REFS-3]. This cross-enzyme validation is a significant differentiator from directly labeled nucleotides, whose bulky dyes often restrict their use to only a subset of polymerases .

Enzymatic Incorporation Polymerase Compatibility Nucleic Acid Synthesis

AA-dUTP Sodium Salt: High-Value Application Scenarios Based on Proven Performance


Generating High-Sensitivity, Reproducible Fluorescent Probes for FISH and DNA Microarrays

AA-dUTP is the preferred precursor for generating fluorescently labeled DNA probes for fluorescence in situ hybridization (FISH) and microarray-based gene expression profiling. The two-step method ensures high and consistent incorporation of the aminoallyl handle, enabling the subsequent coupling of amine-reactive dyes to achieve the optimal labeling density of approximately eight dyes per 100 bases [1]. This density, which is difficult to achieve with directly labeled nucleotides due to their poor and variable incorporation, has been empirically proven to yield maximum hybridization signal brightness and superior sensitivity [1]. The ability to precisely control labeling density via the AA-dUTP:dTTP ratio during enzymatic synthesis is a key advantage for generating probes with optimal signal-to-noise ratios [1].

Flexible and Cost-Effective Labeling for Chromatin Immunoprecipitation (ChIP) Assays

In ChIP-chip or ChIP-seq workflows, AA-dUTP is used to generate amine-modified DNA from immunoprecipitated chromatin fragments . The two-step strategy is particularly advantageous here because it allows a single batch of AA-dUTP-incorporated DNA to be labeled with different dyes or biotin in parallel reactions . This is more flexible and cost-effective than maintaining separate inventories of different directly labeled dUTPs (e.g., Cy3-dUTP, Cy5-dUTP), each of which would require independent optimization of the enzymatic incorporation step due to their distinct incorporation kinetics .

First-Strand cDNA Synthesis for Gene Expression Analysis

AA-dUTP is a standard component in the synthesis of labeled first-strand cDNA from RNA for microarray analysis . Its efficient incorporation by reverse transcriptases, such as MMLV-RT, ensures that the resulting cDNA is uniformly modified with primary amines [REFS-3, REFS-5]. This uniform modification is critical for the subsequent coupling to fluorescent dyes, resulting in cDNA targets with consistent fluorescence intensity. This uniformity directly contributes to more reliable and reproducible gene expression measurements, reducing the technical variability often associated with direct labeling methods .

Construction of Reactive DNA Scaffolds for Advanced Applications

Beyond simple dye labeling, the primary amine introduced by AA-dUTP acts as a versatile chemical handle for creating reactive DNA scaffolds . These scaffolds can be functionalized with a wide range of molecules beyond traditional fluorophores, including biotin for affinity purification [3], haptens for immunological detection, or complex biomolecules. This makes AA-dUTP a valuable building block for developing novel diagnostic tools, biosensors, and DNA-based nanostructures, where the ability to site-specifically attach functional groups to DNA is essential.

Technical Documentation Hub

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